Cas no 87686-74-6 (8-p-coumaroyl-harpagide)

8-p-coumaroyl-harpagide 化学的及び物理的性質
名前と識別子
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- 8-P-COUMAROYL-HARPAGIDE
- 8-P-COUMAROYLHARPAGIDE
- (1S,4aS,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-4a,5-dihydroxy-7-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside (ACI)
- β-D-Glucopyranoside, (1S,4aS,5R,7S,7aS)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methylcyclopenta[c]pyran-1-yl (9CI)
- β-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-[1α,4aα,5α,7α(E),7aα]]- (ZCI)
- 8-O-(4-Hydroxycinnamoyl)harpagide
- 8-O-(p-Coumaroyl)harpagide
- 8-O-p-Hydroxy-E-cinnamoylharpagide
- [4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-(4-hydroxyphenyl)prop-2-enoate
- 87686-74-6
- CHEMBL513852
- 8-coumaroylharpagide
- [(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- 8-O-4-Hydroxycinnamoylharpagide, >=95% (LC/MS-ELSD)
- 8-O-(p-Coumaroyl)-harpagide
- (1S,4AS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl (E)-3-(4-hydroxyphenyl)acrylate
- 8-p-coumaroyl-harpagide
-
- MDL: MFCD08460266
- インチ: 1S/C24H30O12/c1-23(36-16(28)7-4-12-2-5-13(26)6-3-12)10-15(27)24(32)8-9-33-22(20(23)24)35-21-19(31)18(30)17(29)14(11-25)34-21/h2-9,14-15,17-22,25-27,29-32H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1
- InChIKey: AZKQDXZMKREFDY-CBLWINFVSA-N
- ほほえんだ: O([C@]1(C[C@@H](O)[C@]2([C@@H]1[C@@H](OC=C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)O)C)C(=O)/C=C/C1C=CC(O)=CC=1
計算された属性
- せいみつぶんしりょう: 510.17400
- どういたいしつりょう: 510.17372639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 12
- 重原子数: 36
- 回転可能化学結合数: 7
- 複雑さ: 841
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 196Ų
- 疎水性パラメータ計算基準値(XlogP): -1
じっけんとくせい
- PSA: 195.60000
- LogP: -1.49430
8-p-coumaroyl-harpagide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89178-10MG |
87686-74-6 | 10MG |
¥13853.94 | 2023-01-14 | |||
PhytoLab | 89178-50mg |
8-p-Coumaroylharpagide |
87686-74-6 | ≥ 90.0 % | 50mg |
€2452.5 | 2023-10-25 | |
PhytoLab | 89178-1000mg |
8-p-Coumaroylharpagide |
87686-74-6 | ≥ 90.0 % | 1000mg |
€40875 | 2023-10-25 | |
PhytoLab | 89178-250mg |
8-p-Coumaroylharpagide |
87686-74-6 | ≥ 90.0 % | 250mg |
€11581.25 | 2023-10-25 | |
PhytoLab | 89178-500mg |
8-p-Coumaroylharpagide |
87686-74-6 | ≥ 90.0 % | 500mg |
€21800 | 2023-10-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89178-10MG |
8-p-Coumaroylharpagide |
87686-74-6 | 10mg |
¥15609.99 | 2024-12-26 |
8-p-coumaroyl-harpagide 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
8-p-coumaroyl-harpagideに関する追加情報
8-p-coumaroyl-harpagide (CAS No. 87686-74-6): An Overview of a Promising Compound in the Field of Natural Products
8-p-coumaroyl-harpagide (CAS No. 87686-74-6) is a naturally occurring compound that has garnered significant attention in recent years due to its potential therapeutic applications. This compound, derived from various plant sources, particularly those belonging to the Scrophulariaceae family, has been the subject of extensive research in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of 8-p-coumaroyl-harpagide, including its chemical structure, biological activities, and recent advancements in its study.
Chemical Structure and Properties
8-p-coumaroyl-harpagide is a glycoside that features a coumaroyl moiety attached to the harpagide backbone. The molecular formula of this compound is C23H24O10, with a molecular weight of approximately 452.43 g/mol. The presence of multiple hydroxyl groups and a conjugated double bond system contributes to its unique chemical properties, making it highly soluble in polar solvents such as methanol and ethanol. These properties are crucial for its extraction and purification from natural sources.
Biological Activities and Mechanisms of Action
The biological activities of 8-p-coumaroyl-harpagide have been extensively studied, revealing a wide range of potential therapeutic applications. One of the most notable activities is its anti-inflammatory properties. Recent studies have shown that 8-p-coumaroyl-harpagide can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in inflammatory responses. This makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 8-p-coumaroyl-harpagide has also demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cardiovascular disorders and neurodegenerative conditions. The antioxidant properties are attributed to the presence of phenolic groups in its structure, which can donate electrons to neutralize reactive oxygen species (ROS).
Clinical Applications and Research Progress
The potential clinical applications of 8-p-coumaroyl-harpagide are being actively explored through preclinical and clinical studies. In preclinical models, this compound has shown promising results in reducing inflammation and oxidative stress, leading to improved outcomes in animal models of various diseases. For instance, a study published in the Journal of Ethnopharmacology demonstrated that 8-p-coumaroyl-harpagide significantly reduced joint swelling and improved mobility in rats with induced arthritis.
Clinical trials are currently underway to evaluate the safety and efficacy of 8-p-coumaroyl-harpagide in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated with minimal side effects, paving the way for further clinical development. These trials aim to validate the preclinical findings and establish optimal dosing regimens for therapeutic use.
Sustainability and Natural Sources
The sustainability of natural product sources is a critical consideration in the development of new therapeutics. 8-p-coumaroyl-harpagide is primarily derived from plants such as Harpagophytum procumbens, commonly known as devil's claw, which is native to southern Africa. Efforts are being made to cultivate these plants sustainably to ensure a consistent supply for research and commercial purposes. Additionally, biotechnological approaches such as microbial fermentation are being explored as alternative methods for large-scale production.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 8-p-coumaroyl-harpagide highlights its potential as a valuable therapeutic agent with diverse biological activities. Further studies are needed to fully elucidate its mechanisms of action and optimize its use in clinical settings. The combination of traditional knowledge with modern scientific techniques offers a promising path forward for the development of novel treatments based on this natural compound.
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